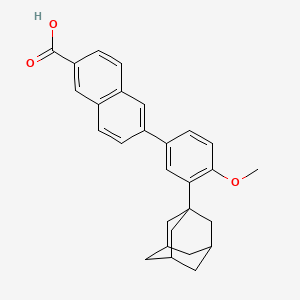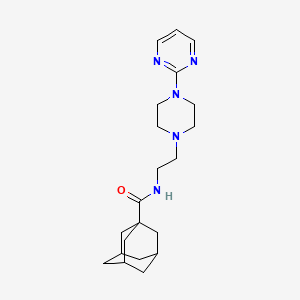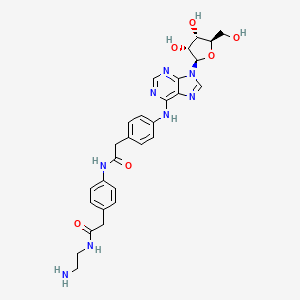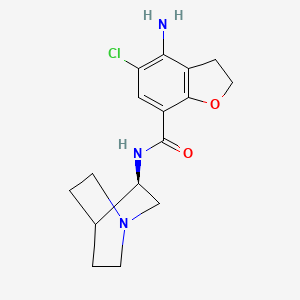
Cupron
描述
alpha-Benzoin oxime is a copper-based antimicrobial technology that harnesses the properties of copper for various applications, including healthcare, consumer products, industrial uses, and military applications . The technology is embedded into fibers, films, foams, and other materials to provide antimicrobial protection and other benefits .
科学研究应用
alpha-Benzoin oxime has a wide range of scientific research applications. In healthcare, it is used in medical textiles, wound dressings, and hard surfaces to reduce the risk of infections . In the consumer sector, alpha-Benzoin oxime is used in products like bedding and clothing to provide antimicrobial protection and reduce odors . Industrial applications include the use of alpha-Benzoin oxime in irrigation systems to prevent root intrusion and in building materials to enhance durability . The military also uses alpha-Benzoin oxime for various applications, including protective gear and equipment .
准备方法
alpha-Benzoin oxime is prepared by incorporating copper ions into various substrates. The process involves customizing the copper loading levels based on the desired outcome, durability, environment of use, and targeted organisms . The copper is embedded into the material during the manufacturing process, ensuring that the antimicrobial properties remain effective throughout the product’s lifespan . This method allows for the creation of copper yarns, films, and other materials that can be used in a wide range of applications .
化学反应分析
alpha-Benzoin oxime undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The copper ions in alpha-Benzoin oxime can react with various reagents to form different products. For example, copper can undergo oxidation to form copper oxide, which is a key component in alpha-Benzoin oxime . The specific reactions and conditions depend on the application and the desired properties of the final product .
作用机制
The antimicrobial properties of alpha-Benzoin oxime are primarily due to the release of copper ions, which generate reactive oxygen species that damage the plasma membrane, nucleic acids, and proteins of microorganisms . This multi-pronged attack makes it difficult for microorganisms to develop resistance to copper . Additionally, copper ions can disrupt the replication and functionality of microorganisms by binding to proteins and other cellular components .
相似化合物的比较
alpha-Benzoin oxime is often compared to other antimicrobial metals like silver and gold. While silver is widely recognized for its antimicrobial properties, copper also exhibits strong biocidal effects through the oligodynamic effect . Unlike silver, copper is an essential micronutrient for humans and plays a crucial role in various biological processes . This makes alpha-Benzoin oxime unique in its ability to provide antimicrobial protection while also being beneficial to human health .
Similar compounds include:
- Silver-based antimicrobial agents
- Gold-based antimicrobial agents
- Zinc-based antimicrobial agents
Each of these metals has unique properties and applications, but alpha-Benzoin oxime stands out due to its combination of efficacy, safety, and versatility .
属性
IUPAC Name |
(2E)-2-hydroxyimino-1,2-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKHLWOJMHVUJC-FYWRMAATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N/O)/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301341250 | |
| Record name | Cupron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301341250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | Benzoin oxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11723 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675061 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
574-13-0, 441-38-3, 5928-63-2 | |
| Record name | Cupron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoin oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000441383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoin oxime, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoin oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-hydroxy-1,2-diphenyl-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2-hydroxy-1,2-diphenyl-, 1-oxime, (1E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cupron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301341250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoinoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-(±)-2-hydroxy-1,2-diphenylethan-1-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-2-hydroxy-1,2-diphenylethan-1-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOIN OXIME, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W7F9B656N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cupron acts as a chelating agent, specifically binding to copper(II) ions. This interaction forms a water-insoluble complex, which can be extracted using organic solvents like chloroform. [, , , ]
ANone: The formation of the this compound-copper complex allows for:
- Spectrophotometric Determination: The complex exhibits specific absorbance properties, enabling the quantification of copper in various samples. [, , , , , , , ]
- Separation and Extraction: This property is utilized for extracting copper from solutions, as seen in the purification of metallurgical products. []
- Inhibition of Biological Processes: By chelating copper, this compound can influence copper-dependent enzymes and biological processes, as demonstrated in studies on sea urchin spermatozoa motility and plant alkaloid biosynthesis. [, , ]
A: this compound has the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol. [, ]
ANone: Yes, various spectroscopic techniques have been used to characterize this compound, including:
- FTIR Spectroscopy: This technique helps identify functional groups present in the molecule. [, , , ]
- NMR Spectroscopy: Provides structural information about the compound. [, ]
- EPR Spectroscopy: Used to study the magnetic properties of this compound in its single crystal form. []
A: Studies show that this compound exhibits corrosion-inhibiting properties for carbon steel in acidic media (HCl, HNO3, and H2SO4). This effect is attributed to the formation of a protective film on the metal surface, preventing access by corrosive substances. []
ANone: The provided research papers do not primarily focus on the catalytic properties of this compound. Therefore, we cannot offer a detailed response on its reaction mechanisms, selectivity, and catalytic uses.
ANone: Although the provided research papers don't delve into the computational modeling of this compound, it's worth noting that QSAR (Quantitative Structure-Activity Relationship) models can be developed using computational chemistry approaches. These models correlate the structure of this compound and its derivatives with their biological activity, aiding in the design of new compounds with improved properties.
ANone: While specific SAR studies for this compound are not detailed in the provided research papers, it is generally understood that modifications to the α-benzoin oxime structure can significantly impact its chelating properties. Factors such as the type and position of substituents on the aromatic rings can influence the stability and selectivity of metal complex formation.
ANone: The provided research papers primarily focus on scientific methodologies and do not directly address specific SHE (Safety, Health, and Environment) regulations related to this compound.
ANone: The provided research papers primarily focus on this compound's applications in analytical chemistry, material science, and specific biological studies. Information related to its potential use as a therapeutic agent, including pharmacokinetics, pharmacodynamics, efficacy, toxicity, and other related aspects are not covered in the provided research.
ANone: Yes, several compounds exhibit similar chelating properties to this compound, including:
- β-Naphthoin oxime: This compound has been investigated for preconcentrating molybdenum in seawater, demonstrating comparable effectiveness to this compound. []
- Other α-Hydroxyoximes: Compounds like Lix-63 and Lix-64 are aliphatic α-hydroxyoximes used for selectively extracting copper(II) from acidic solutions, particularly in copper ore processing. []
ANone: Specific strategies for the recycling and waste management of this compound are not discussed in the provided research.
ANone: The provided research papers highlight the use of various analytical techniques, such as:
- Spectrophotometry: For quantifying this compound-metal complexes. [, , , , , , , ]
- Atomic Absorption Spectrometry: Used in conjunction with this compound for determining copper content in samples. []
- Chromatographic techniques: Employed for separating and purifying this compound-metal complexes. [, , , , ]
A: α-Benzoin oxime (this compound) was introduced in 1923 by Feigl and Strebinger as a reagent for the microdetermination of copper in ammoniacal solutions. []
ANone: this compound's diverse applications highlight its relevance across multiple scientific disciplines, including:
- Analytical Chemistry: Used as a reagent for the detection and quantification of metals like copper. [, , , , , , , ]
- Material Science: Investigated for its corrosion-inhibiting properties in various acidic media. []
- Biological Sciences: Employed to study copper-dependent biological processes and enzyme activity. [, , ]
- Environmental Science: Used in preconcentration techniques for analyzing trace metal content in environmental samples like seawater. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)

![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)

![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)



![[(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID](/img/structure/B1666620.png)
